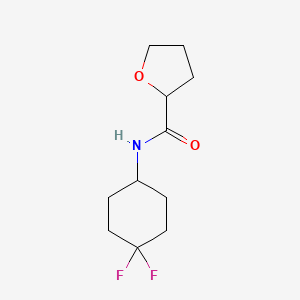

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide

Description

N-(4,4-Difluorocyclohexyl)oxolane-2-carboxamide is a synthetic carboxamide derivative featuring a 4,4-difluorocyclohexyl group linked via an amide bond to an oxolane (tetrahydrofuran) ring. The 4,4-difluorocyclohexyl moiety is a common structural motif in medicinal chemistry, valued for its metabolic stability and ability to modulate lipophilicity. The oxolane ring provides conformational flexibility, which may enhance binding to biological targets.

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c12-11(13)5-3-8(4-6-11)14-10(15)9-2-1-7-16-9/h8-9H,1-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAJIPLWNOTABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with oxolane-2-carboxylic acid or its derivatives under suitable conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The difluorocyclohexyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.

Industry: The compound is utilized in the development of advanced materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a modulator of IL-17 activity, which plays a crucial role in the immune response and inflammation . The compound binds to the IL-17 receptor, inhibiting its activity and thereby reducing the inflammatory response.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s oxolane-2-carboxamide core distinguishes it from related derivatives:

- Thiazole-4-carboxamides (): Compounds 108–111 feature a thiazole ring substituted with peptidomimetic groups (e.g., 3-methylbutyl, phenyl). These aromatic heterocycles likely enhance π-π interactions in target binding .

- Benzimidazole sulfonamide (): This derivative incorporates a benzimidazole core and ethanesulfonamide group, optimized for crystalline stability, which is critical for pharmaceutical formulation .

Physicochemical Properties

Crystalline forms (e.g., ) highlight the importance of solid-state optimization for bioavailability .

Pharmacological Profiles

- Thiazole derivatives : Designed as peptidomimetics, these compounds may inhibit proteases or kinases due to their resemblance to peptide substrates .

- Target compound : The oxolane ring’s flexibility could favor binding to targets requiring conformational adaptability, such as G protein-coupled receptors.

Structure-Activity Relationships (SAR)

- 4,4-Difluorocyclohexyl group : Enhances metabolic stability across all analogs by resisting oxidative degradation.

- Heterocyclic core :

- Thiazole/imidazole: Contribute to aromatic stacking and hydrogen bonding.

- Oxolane: May reduce steric hindrance, enabling interactions in deeper binding pockets.

- Substituents : Bulky groups (e.g., 3,4,5-trimethoxybenzoyl in ) improve target affinity but may reduce solubility .

Biological Activity

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound acts primarily as a PARP-1 inhibitor . PARP-1 plays a crucial role in cellular processes such as DNA repair and programmed cell death. Inhibition of PARP-1 can lead to enhanced cytotoxicity in cancer cells, particularly those with defective DNA repair mechanisms. This selectivity is advantageous as it may reduce side effects associated with broader PARP inhibition that affects PARP-2 as well.

Pharmacokinetics and ADME Properties

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. It is orally bioavailable and demonstrates high efficacy in vivo. Studies have shown that it maintains effective concentrations in tumor models, enhancing its potential as a therapeutic agent in oncology .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

- Xenograft Models : In studies involving human breast cancer xenografts, the compound was administered alongside standard chemotherapeutic agents. Results indicated a synergistic effect that enhanced tumor regression compared to monotherapy .

- Mechanistic Studies : Research has detailed the cellular pathways affected by PARP-1 inhibition. For instance, studies demonstrated that treatment with this compound led to increased DNA damage markers in treated cells, confirming its role in disrupting DNA repair mechanisms .

- Comparative Efficacy : Comparative studies against other PARP inhibitors showed that this compound exhibited superior selectivity for PARP-1 over PARP-2, which is significant for minimizing potential side effects associated with broader inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.